1-Benzyl-2-phenyl-1H-benzoimidazole

説明

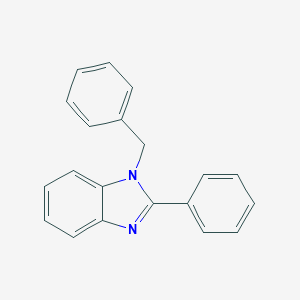

Structure

2D Structure

特性

IUPAC Name |

1-benzyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXRSKBJWQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361117 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-88-8 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Benzimidazole Research

The journey of benzimidazole (B57391) research began in the mid-20th century. In 1944, Woolley first proposed that the structural resemblance of benzimidazoles to purines could elicit biological responses. nih.govijarsct.co.in A pivotal moment came with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. nih.gov This finding ignited a surge of interest in synthesizing and exploring the pharmacological potential of various benzimidazole derivatives. nih.gov

Early research led to the development of several landmark drugs. Thiabendazole, introduced in 1961, was the first benzimidazole-based anthelmintic agent. ijarsct.co.in The 1950s saw the discovery of the potent opioid agonist etonitazene by CIBA Pharmaceutical (now Novartis). ijarsct.co.inwikipedia.org The 1960s and 1970s witnessed the emergence of benzimidazoles as proton pump inhibitors, anthelmintics like mebendazole (B1676124) and albendazole (B1665689), and fungicides. ijarsct.co.innbinno.com This historical success cemented the benzimidazole core as a highly fruitful scaffold for drug discovery.

Relevance of the 1 Benzyl 2 Phenyl 1h Benzoimidazole Framework in Contemporary Drug Discovery

Among the vast landscape of benzimidazole (B57391) derivatives, 1-Benzyl-2-phenyl-1H-benzoimidazole has garnered significant attention in recent years. This specific framework, characterized by a benzyl (B1604629) group at the N1 position and a phenyl group at the C2 position, provides a rigid and sterically defined aromatic structure. This configuration is crucial for its interaction with biological targets, including enzymes and receptors.

The presence and nature of substituents at the N-1 and C-2 positions of the benzimidazole ring have been shown to strongly influence the biological properties of the resulting compounds. acs.orgnih.gov The N-1 substitution, in particular, can positively impact chemotherapeutic efficacy. nih.gov The 1-benzyl-2-phenyl arrangement offers a versatile platform for creating a library of derivatives with diverse pharmacological activities.

Overview of Research Trajectories for 1 Benzyl 2 Phenyl 1h Benzoimidazole and Its Derivatives

Current research on 1-Benzyl-2-phenyl-1H-benzoimidazole and its derivatives is exploring a multitude of therapeutic avenues. These include investigations into their potential as:

Anticancer Agents: A primary focus of research is on the anticancer properties of these compounds. nih.gov Studies have shown that some derivatives can interfere with DNA synthesis and induce apoptosis in cancer cells. The structural similarity to purine (B94841) nucleotides allows them to act as topoisomerase inhibitors, DNA intercalating agents, and protein kinase inhibitors. nih.gov

Antimicrobial and Antifungal Agents: The benzimidazole (B57391) scaffold is known for its broad-spectrum antimicrobial and antifungal activities. researchgate.net Research is ongoing to develop potent derivatives of this compound to combat various pathogens. nih.govbenthamscience.com

Antihypertensive and Antioxidant Agents: Computational studies, such as molecular docking, have predicted that certain derivatives of this compound could possess antihypertensive and antioxidant properties. researchgate.net These findings are paving the way for further in-vitro and in-vivo evaluations.

Anti-diabetic Agents: Recent studies have explored the potential of these compounds as anti-diabetic agents. rsc.orgrsc.org Molecular docking studies suggest that they can bind to and inactivate specific proteins involved in glucose metabolism, indicating a potential therapeutic benefit in the treatment of diabetes. rsc.orgrsc.org

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine (B120857) with benzaldehyde. rsc.orgnih.gov Various catalytic systems and reaction conditions have been developed to improve the efficiency and yield of this reaction. rsc.orgnih.gov

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C20H16N2 | nih.gov |

| Molecular Weight | 284.35 g/mol | nih.gov |

| Melting Point | 134 °C | chemicalbook.com |

| Boiling Point | 490.8±38.0 °C (Predicted) | chemicalbook.com |

| Density | 1.11±0.1 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 4.76±0.10 (Predicted) | chemicalbook.com |

Crystal Data for this compound:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Not specified | nih.gov |

| a | 6.338 (3) Å | nih.gov |

| b | 8.085 (3) Å | nih.gov |

| c | 30.190 (12) Å | nih.gov |

| V | 1547.0 (10) ų | nih.gov |

| Z | 4 | nih.gov |

The ongoing research into this compound and its analogues highlights the enduring importance of the benzimidazole scaffold in medicinal chemistry and underscores the potential for the development of novel therapeutic agents targeting a wide range of diseases.

An in-depth exploration of the synthesis of the chemical compound this compound reveals a variety of advanced methodologies, underscoring the significance of this molecule in chemical research. This article delves into the specific synthetic routes and chemical transformations centered on this compound, adhering to a structured outline to ensure a focused and comprehensive analysis.

Pharmacological and Biological Activity Profiles of 1 Benzyl 2 Phenyl 1h Benzoimidazole and Its Derivatives

Anticancer and Antiproliferative Activities

Benzimidazole (B57391) derivatives have been identified as a promising class of compounds in the development of new anticancer drugs. acs.orgnih.gov Their structural similarity to purines allows them to interact with various biopolymers, influencing cellular pathways critical to cancer progression. nih.gov The focus of this section is on the specific anticancer and antiproliferative mechanisms of 1-Benzyl-2-phenyl-1H-benzoimidazole and its closely related analogues.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Research has demonstrated that this compound (BPB) is effective in inducing apoptosis in human chondrosarcoma cell lines. nih.govnih.gov Specifically, studies have shown its activity in the JJ012 and SW1353 chondrosarcoma cell lines. nih.govnih.gov Notably, BPB has been found to induce cell death in these cancer cells without affecting primary chondrocytes, suggesting a degree of selectivity. nih.gov

Furthermore, derivatives of this core structure have also shown antiproliferative activity against other types of cancer. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have exhibited antiproliferative effects against the MDA-MB-231 human breast cancer cell line. nih.gov This suggests that the this compound scaffold can be modified to target a broader range of cancers.

| Compound/Derivative | Cell Line | Activity | Reference |

| This compound (BPB) | JJ012 (Human Chondrosarcoma) | Induces apoptosis | nih.gov, nih.gov |

| This compound (BPB) | SW1353 (Human Chondrosarcoma) | Induces apoptosis | nih.gov, nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (2g) | MDA-MB-231 (Human Breast Cancer) | Antiproliferative activity | nih.gov |

Modulation of Intrinsic Apoptotic Pathways

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for cancer therapy. This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. jksus.org An increase in the ratio of pro-apoptotic to anti-apoptotic proteins can lead to mitochondrial dysfunction and the release of pro-apoptotic factors into the cytosol, ultimately triggering cell death. nih.govjksus.org

Studies on this compound (BPB) have shown that it modulates the intrinsic apoptotic pathway in human chondrosarcoma cells. nih.govnih.gov Treatment with BPB leads to the upregulation of the pro-apoptotic proteins Bax, Bad, and Bak, and the downregulation of the anti-apoptotic proteins Bcl-2, Bid, and Bcl-XL. nih.govnih.gov This shift in the balance of Bcl-2 family proteins contributes to mitochondrial dysfunction. nih.gov Furthermore, BPB has been observed to promote the release of other pro-apoptotic factors such as apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from the mitochondria into the cytosol. nih.govnih.gov

| Pathway Component | Effect of this compound (BPB) | Reference |

| Pro-apoptotic Proteins | ||

| Bax | Upregulation | nih.gov, nih.gov |

| Bad | Upregulation | nih.gov, nih.gov |

| Bak | Upregulation | nih.gov, nih.gov |

| Anti-apoptotic Proteins | ||

| Bcl-2 | Downregulation | nih.gov, nih.gov |

| Bid | Downregulation | nih.gov, nih.gov |

| Bcl-XL | Downregulation | nih.gov, nih.gov |

| Mitochondrial Events | ||

| Mitochondrial Dysfunction | Induced | nih.gov, nih.gov |

| Cytosolic Release of AIF | Promoted | nih.gov, nih.gov |

| Cytosolic Release of Endo G | Promoted | nih.gov, nih.gov |

Activation of Extrinsic Death Receptor-Dependent Pathways

In addition to the intrinsic pathway, apoptosis can be initiated through the extrinsic pathway, which is mediated by death receptors on the cell surface. nih.gov The binding of ligands to these receptors, such as Fas, triggers a signaling cascade that leads to the activation of initiator caspases, like caspase-8. nih.gov

Research has indicated that this compound (BPB) also activates the extrinsic death receptor-dependent pathway in human chondrosarcoma cells. nih.govnih.gov This activation is characterized by the stimulation of Fas and the Fas-associated death domain (FADD), leading to the subsequent activation of caspase-8. nih.govnih.gov The dual engagement of both intrinsic and extrinsic apoptotic pathways highlights the comprehensive anticancer mechanism of BPB.

| Component | Effect of this compound (BPB) | Reference |

| Fas | Activated | nih.gov, nih.gov |

| FADD | Activated | nih.gov, nih.gov |

| Caspase-8 | Activated | nih.gov, nih.gov |

In vivo Efficacy Studies in Xenograft Models

To translate in vitro findings into a more clinically relevant context, in vivo studies are essential. Xenograft models, where human cancer cells are implanted into immunocompromised animals, provide a platform to evaluate the efficacy of potential anticancer compounds.

The in vivo efficacy of this compound (BPB) has been examined in a human chondrosarcoma xenograft model using JJ012 cells. nih.govnih.gov Animal studies revealed a significant reduction in tumor volume, with a reported 40% decrease after 21 days of treatment. nih.govnih.gov These findings underscore the potential of BPB as a therapeutic agent for chondrosarcoma.

| Xenograft Model | Compound | Outcome | Reference |

| JJ012 Human Chondrosarcoma | This compound (BPB) | 40% reduction in tumor volume after 21 days | nih.gov, nih.gov |

Role as Potential Lead Compounds for Antitumor Drug Development

The benzimidazole scaffold is considered a "privileged substructure" in medicinal chemistry, meaning it can serve as a versatile framework for the development of drugs targeting various receptors and enzymes. nih.gov Several benzimidazole-based drugs have already received clinical approval for cancer treatment, including bendamustine (B91647) and binimetinib. acs.orgnih.gov

The demonstrated anticancer activities of this compound (BPB) and its derivatives position them as promising lead compounds for the development of novel antitumor drugs. acs.orgnih.govnih.govnih.gov Specifically, BPB has been identified as a potential novel anticancer agent for the treatment of chondrosarcoma. nih.govnih.gov The ability to modify the 1-benzyl and 2-phenyl groups allows for the synthesis of a wide range of derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, benzimidazole derivatives have been investigated for their potential as antimicrobial agents. nih.gov The rise of antimicrobial resistance necessitates the discovery of new classes of compounds to combat bacterial and fungal infections. nih.gov

Derivatives of the this compound scaffold have shown a spectrum of antimicrobial activities. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. nih.gov One derivative, compound 2g, displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The same study also reported moderate antifungal activity for several derivatives against Candida albicans and Aspergillus niger. nih.gov

Another study focusing on N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines found that a derivative with a 3,4-dichlorophenyl group at the C-2 position exhibited potent activity against both bacteria and the fungus C. albicans. nih.gov These findings indicate that the this compound core can be chemically modified to produce compounds with significant antimicrobial properties.

| Derivative Class | Target Microorganism | Activity | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (compound 2g) | Streptococcus faecalis | Significant inhibition | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (compound 2g) | Staphylococcus aureus | Significant inhibition | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (compound 2g) | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (compounds 1b, 1c, 2e, 2g) | Candida albicans | Moderate activity | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (compounds 1b, 1c, 2e, 2g) | Aspergillus niger | Moderate activity | nih.gov |

| N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine (compound 59) | Bacteria and Candida albicans | Potent activity | nih.gov |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Studies have shown the efficacy of these compounds against several Gram-positive strains. For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have displayed significant inhibitory effects against Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA), and Streptococcus faecalis. acs.orgnih.gov One particular derivative, compound 2g, exhibited notable inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with Minimum Inhibitory Concentration (MIC) values of 8, 4, and 4 μg/mL, respectively. acs.orgnih.gov Further research has highlighted the potent activity of other benzimidazole derivatives against S. aureus and MRSA, with some compounds showing MIC values as low as 0.39 to 0.78 μg/mL. nih.gov The presence of a nitro group on the benzimidazole ring has been found to significantly enhance potency against S. aureus, MRSA, and Bacillus subtilis. nih.gov

Gram-Negative Bacteria:

The antibacterial activity of these derivatives extends to Gram-negative bacteria as well. Research has documented their effectiveness against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. rjptonline.orgresearchgate.net For example, some synthesized benzimidazole derivatives showed potent activity against E. coli and P. aeruginosa, with one compound exhibiting a 23 mm zone of inhibition against P. aeruginosa. rjptonline.org Zinc(II) complexes of 1-benzylbenzimidazole derivatives have also been evaluated, demonstrating greater activity against Gram-positive bacteria compared to Gram-negative strains like Pseudomonas aeruginosa. researchgate.net

Antifungal Efficacy against Fungal Strains

Derivatives of this compound have also been investigated for their effectiveness against various fungal pathogens.

Notably, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. acs.orgnih.gov The introduction of alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole appears to contribute positively to their antifungal properties. nih.gov For example, derivatives with alkyl chains at this position demonstrated stronger antifungal potency compared to the unsubstituted parent compound. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Disruption of ergosterol production leads to the destabilization and eventual death of the fungal cell. nih.gov

In some studies, benzimidazole derivatives have shown broad-spectrum antifungal activity. For instance, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were evaluated, with one compound displaying an MIC of 3.12 μg/mL against C. albicans. nih.gov

Antiviral Properties

The antiviral potential of this compound and its derivatives has been explored against a range of DNA and RNA viruses.

Seventy-six 2-phenylbenzimidazole (B57529) derivatives were synthesized and tested for their antiviral activity. researchgate.net These compounds were most effective against Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Poliovirus type-1 (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). researchgate.net Notably, HIV-1 and Vesicular Stomatitis Virus (VSV) were not affected. researchgate.net Some compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov

Research has also investigated the activity of these derivatives against influenza viruses. Certain triazole-containing lupinine (B175516) derivatives demonstrated the ability to reduce the infectivity of influenza A viruses. mdpi.com Furthermore, embelin, a natural compound, has been shown to inhibit the attachment and penetration of HSV-1 virions into host cells, suggesting a potential antiviral mechanism. mdpi.com While some benzimidazole derivatives have been tested against HIV-1, the results have been varied, with some studies showing no significant activity. researchgate.netnih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.

Influence of N-1 and C-2 Substitutions:

Substitutions at the N-1 and C-2 positions play a crucial role in determining the biological properties of the benzimidazole system. acs.org The introduction of alkyl groups at the N-1 position has been shown to enhance antifungal activity. nih.gov For instance, N-substitution with straight-chain alkyl groups led to a linear increase in anticancer effects in one study. nih.gov The presence of a p-methoxy substituent on the 2-phenyl ring also had a positive effect on antiproliferative activity. acs.org

Influence of Other Substituents and Lipophilicity:

The lipophilicity of the molecule, which is influenced by the length of alkyl chains, is a key factor in biological activity. acs.org Increased lipophilicity can improve membrane permeation. acs.org The presence of electron-withdrawing groups, such as a nitro group, on the benzimidazole ring has been shown to increase antimicrobial activity against Gram-positive bacteria. nih.govrjptonline.org Conversely, electron-releasing groups tend to decrease activity. nih.gov The position of these substituents is also critical; for example, a nitro group at position 5 or 7 of the benzimidazole core significantly increased potency against S. aureus, MRSA, and B. subtilis. nih.gov

Enzyme Inhibition Activities

Inhibition of APO-liver Alcohol Dehydrogenase

Information regarding the specific inhibition of APO-liver alcohol dehydrogenase by this compound and its derivatives is not prominently available in the searched literature. However, computational studies using molecular docking have been performed to predict the interaction of such derivatives with various enzymes. For instance, in silico investigations have modeled the interaction of 1-benzyl-2-phenyl-1H-benzimidazole derivatives with proteins like human cytochrome P450 14 alpha-sterol demethylase, suggesting their potential as enzyme inhibitors. researchgate.net

Inhibition of Antihypertensive Protein Hydrolase

Benzimidazole derivatives are recognized for their potential as antihypertensive agents, primarily through the inhibition of the renin-angiotensin system. researchgate.netresearchgate.net Many of these compounds act as Angiotensin II Receptor Blockers (ARBs), competing with angiotensin II at its receptor sites and thereby blocking its vasoconstrictive effects. researchgate.net The benzimidazole ring is a key pharmacophore in several commercial ARBs. researchgate.net While the term "antihypertensive protein hydrolase" is general, the primary mechanism of action for these benzimidazole derivatives in hypertension is the antagonism of the AT1 receptor, a key component of the renin-angiotensin system. researchgate.net Molecular docking studies have been employed to evaluate the binding affinity of these derivatives to the AT1 receptor, providing insights into their potential antihypertensive activity. researchgate.net

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of this compound have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govuctm.edu These compounds are designed to target the allosteric binding site of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. nih.govuctm.edunih.gov The binding of these inhibitors induces conformational changes in the enzyme, thereby disrupting its catalytic activity and halting the conversion of viral RNA into DNA. uctm.eduresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of this class of compounds. Research has demonstrated that substitutions at both the N1-benzyl and C2-phenyl rings, as well as on the benzimidazole core, significantly influence their inhibitory activity against wild-type and drug-resistant strains of HIV-1. nih.govnih.gov

For instance, a study focused on 2-aryl-substituted benzimidazoles identified a potent inhibitor, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, with an IC50 value of 200 nM against wild-type HIV-1 RT in an enzymatic assay. nih.gov This particular derivative also exhibited strong antiviral activity in cell-based assays, with an EC50 of 440 nM against the wild-type virus, and maintained broad activity against many clinically observed resistant strains. nih.gov The introduction of difluoro-substituents on both the benzyl (B1604629) and phenyl rings was a key factor in achieving this high potency. nih.gov

Another series of novel benzimidazolyl diketo acid (DKA) derivatives were designed and synthesized, showing good to moderate anti-HIV-1 activity in cell culture with low cytotoxicity. nih.gov The most active compound in this series demonstrated an EC50 value of 40 µM. nih.gov Docking studies suggested that these DKA derivatives likely inhibit HIV-1 through the inhibition of the integrase enzyme, another crucial target for anti-HIV drug development. nih.gov

The development of these benzimidazole-based NNRTIs has been guided by lead compounds such as 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TZB). nih.gov By modifying the structure of TZB, researchers have successfully created more potent inhibitors against both wild-type and mutant forms of HIV-1 RT. nih.gov

Potential as Inhibitors for Other Therapeutic Targets

The versatile scaffold of this compound and its derivatives has shown promise in targeting a range of other therapeutic targets beyond HIV-1 RT. The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological macromolecules. acs.orgresearchgate.net

Anticancer Activity: Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents. nih.govacs.org Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), interference with DNA synthesis, and cell cycle arrest. For example, certain derivatives have demonstrated antiproliferative effects against breast cancer cell lines like MDA-MB-231. nih.gov The introduction of an alkyl group at the N-1 position has been shown to enhance anticancer activity. nih.gov

Epigenetic Targets: Benzimidazole derivatives are also being explored as inhibitors of epigenetic targets, which play a crucial role in cancer development and progression. rsc.org These targets include histone deacetylases (HDACs), DNA methyltransferases, and histone methyltransferases. rsc.org By modulating the activity of these enzymes, benzimidazole compounds can influence gene expression and potentially offer a more targeted and less toxic approach to cancer therapy. rsc.org Some of these derivatives have already entered clinical trials for the treatment of both hematological and solid tumors. rsc.org

Other Potential Targets: The broad biological activity of benzimidazoles extends to other areas as well. They have been investigated for their potential as:

Antidiabetic agents: Some derivatives have shown binding affinity to the 4ll1 protein, which is implicated in diabetes management.

Antimicrobial and antifungal agents: Various derivatives have exhibited activity against a range of bacteria and fungi. nih.govijpsonline.comnih.govnih.gov

Anti-inflammatory agents: Benzimidazole compounds can interact with targets like cyclooxygenases (COX) and other inflammatory mediators. nih.gov

Antihistaminics and antiulcer agents: The benzimidazole core is found in several commercially available drugs for these indications. nih.gov

The ability to easily modify the benzimidazole structure at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable scaffold for the design of novel therapeutic agents targeting a wide array of diseases. nih.govacs.org

Antioxidant Activities

Evaluation of Total Antioxidant Capacity (e.g., Phosphomolybdenum Reduction Method)

The total antioxidant capacity (TAC) of this compound derivatives has been assessed using various methods, including the phosphomolybdenum reduction assay. ijpsonline.comptfarm.pljapsonline.com This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex that can be measured spectrophotometrically. ptfarm.pljapsonline.com This method evaluates the capacity of a compound to donate electrons, which is a key aspect of its antioxidant potential. ptfarm.pl

Studies on various benzimidazole derivatives have demonstrated their ability to exhibit significant total antioxidant capacity. ijpsonline.comnih.gov For instance, research on 2-phenyl-1H-indoles and benzimidazole derivatives showed that these compounds possess notable antioxidant properties as measured by the phosphomolybdenum method. ijpsonline.com The antioxidant capacity is often expressed as ascorbic acid equivalents. ptfarm.pl

The structural features of the benzimidazole derivatives play a crucial role in their total antioxidant capacity. The presence of electron-donating groups is often correlated with enhanced antioxidant activity. ijpsonline.com

Free Radical Scavenging Activity (e.g., DPPH Assay)

The free radical scavenging activity of this compound derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsonline.comnih.govresearchgate.netmdpi.comnih.govidosi.org The DPPH assay is a popular and straightforward method where the antioxidant compound reduces the stable DPPH free radical, leading to a color change that can be quantified. mdpi.comidosi.org The ability of a compound to donate a hydrogen atom to the DPPH radical is a measure of its radical scavenging potential. nih.gov

Numerous studies have confirmed the DPPH radical scavenging ability of various benzimidazole derivatives. ijpsonline.comnih.govresearchgate.net For example, a study investigating novel benzimidazole derivatives reported their significant interaction with the stable DPPH free radical. researchgate.net The effectiveness of these compounds as radical scavengers is often compared to standard antioxidants like butylated hydroxytoluene (BHT). nih.govnih.gov

The scavenging activity is typically concentration-dependent, with higher concentrations of the benzimidazole derivatives leading to greater inhibition of the DPPH radical. japsonline.com

Correlation of Electron-Donating Substituents with Antioxidant Potency

A clear correlation has been established between the presence of electron-donating substituents on the benzimidazole scaffold and their antioxidant potency. ijpsonline.comnih.gov Electron-donating groups enhance the ability of the molecule to donate electrons or hydrogen atoms, which is the fundamental mechanism of antioxidant action. ijpsonline.comidosi.org

Research has consistently shown that benzimidazole derivatives bearing electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, exhibit superior antioxidant and radical scavenging activities. ijpsonline.comnih.gov For example, a study on 2-phenyl-1H-indoles and benzimidazoles found that compounds with electron-donating substituents were more effective antioxidants. ijpsonline.com Conversely, the presence of electron-withdrawing groups can diminish the antioxidant capacity. ijpsonline.com

In one study, a p-bromophenyl substituent at the second position of the benzimidazole ring resulted in the most active compound in terms of inhibiting lipid peroxidation, a process mediated by free radicals. nih.gov This highlights that the nature and position of the substituent are critical determinants of the antioxidant potential of these derivatives.

Other Reported Biological Activities

Beyond their well-documented antiviral and antioxidant properties, derivatives of this compound have been reported to exhibit a wide spectrum of other biological activities, underscoring the versatility of this chemical scaffold. researchgate.netnih.govresearchgate.netscholarsresearchlibrary.com

Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the efficacy of benzimidazole derivatives against various microbial and fungal pathogens. nih.govijpsonline.comnih.govnih.gov These compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govijpsonline.com For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives displayed moderate to excellent inhibitory activities towards fungi and Gram-positive bacteria. nih.gov The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole has been shown to lead to positive antifungal activities. nih.gov

Antiparasitic Activity: The benzimidazole core is a key component in several anthelmintic drugs used in veterinary medicine to treat infections caused by nematodes and trematodes. nih.govresearchgate.net This highlights the potential of this class of compounds in combating parasitic diseases.

Anti-inflammatory Activity: Benzimidazole derivatives have been shown to possess anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX). nih.gov

Antihypertensive and Antiulcer Activity: The benzimidazole structure is present in several clinically used drugs for the treatment of hypertension and ulcers, indicating its therapeutic importance in these areas. researchgate.net

Antidiabetic Properties: Some derivatives have been investigated for their potential as antidiabetic agents, showing binding affinity to proteins involved in glucose metabolism.

The diverse biological activities of benzimidazole derivatives make them a highly attractive scaffold for the development of new therapeutic agents for a wide range of diseases. acs.orgresearchgate.netscholarsresearchlibrary.com The ability to readily introduce various substituents onto the benzimidazole framework allows for the fine-tuning of their pharmacological properties. nih.gov

Anti-inflammatory Effects

The benzimidazole scaffold is a recognized pharmacophore in the development of analgesic and anti-inflammatory agents. nih.gov Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes, primarily through the inhibition of key enzymes in the inflammatory cascade. The anti-inflammatory action of benzimidazole derivatives is often attributed to their interaction with targets such as cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX) activating protein, and various cytokines. nih.govnih.gov

Research has shown that the substitution pattern on the benzimidazole core significantly influences the anti-inflammatory activity. For instance, the introduction of a benzyl group at the 1-position of certain benzimidazole series has been found to enhance anti-inflammatory action. nih.gov A study involving the synthesis of 2-substituted benzimidazole derivatives identified several compounds with potent anti-inflammatory activity. Molecular docking studies suggested that these compounds act by inhibiting COX enzymes, as well as other targets associated with nonsteroidal anti-inflammatory drugs (NSAIDs) like Aldose reductase, AIKRC, and Phospholipase A2. nih.gov

In one study, a series of 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas demonstrated significant anti-inflammatory effects when compared to the standard drug diclofenac. nih.gov Similarly, other research has reported on the anti-inflammatory activities of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole derivatives. rsc.org

Table 1: Selected Benzimidazole Derivatives and their Anti-inflammatory Activity

| Compound Class | Key Findings | Reference Target(s) |

| 2-Substituted Benzimidazoles | Several derivatives showed IC50 values lower than ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. | COX enzymes, Aldose reductase, AIKRC, Phospholipase A2 |

| 1,2,6-Trisubstituted Benzimidazoles | Activity is dependent on the substituent at the C6 position and inversely related to the linker length at C2. A benzyl group at the N1 position enhanced activity. | Not specified |

| Alkoxyphthalimide based Benzimidazoles | Exhibited notable anti-inflammatory effects compared to diclofenac. | Not specified |

| 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas | Showed notable anti-inflammatory effects in comparison to standard diclofenac. | Not specified |

This table is for illustrative purposes and based on findings from various studies on benzimidazole derivatives.

Antihypertensive Potential

Benzimidazole derivatives have emerged as a significant class of compounds in the management of hypertension, primarily functioning as angiotensin II receptor blockers (ARBs). ntnu.noresearchgate.net The core benzimidazole structure is present in several clinically approved ARBs, such as candesartan (B1668252) and telmisartan. ntnu.nopharmatutor.org These compounds exert their effect by blocking the AT1 receptor, which prevents the vasoconstrictive actions of angiotensin II, a key peptide in the renin-angiotensin system. researchgate.netnih.gov

The antihypertensive efficacy of these derivatives is highly dependent on their molecular structure, particularly the substituents on the benzimidazole nucleus. ntnu.no For example, an acidic biphenyl (B1667301) moiety, often with a tetrazole ring, attached to the nitrogen at position 1 is a common feature that enables interaction with the AT1 receptor's lipophilic pocket and allows for hydrogen bonding. ntnu.noresearchgate.net

A novel fluorophenyl benzimidazole derivative (FPD) has been studied for its antihypertensive activity in spontaneously hypertensive rats (SHRs). nih.govresearchgate.net This compound demonstrated a significant decrease in systolic, diastolic, and mean arterial blood pressure. nih.gov Its mechanism of action involves not only blocking the AT1 receptor but also modulating cGMP levels and ion channels such as L-type calcium channels and BKCa channels, leading to vasorelaxation. nih.govresearchgate.net Studies on other series of N-(biphenylmethyl)imidazoles have also reported potent antihypertensive effects upon oral administration. researchgate.net

Table 2: Research Findings on Antihypertensive Benzimidazole Derivatives

| Compound/Derivative Series | Mechanism of Action | Experimental Model | Key Outcome |

| Fluorophenyl benzimidazole (FPD) | AT1 receptor blockade, cGMP buildup, L-type Ca2+ channel inhibition, BKCa channel opening | Spontaneously Hypertensive Rats (SHR) | Significant decrease in blood pressure. nih.govresearchgate.net |

| N-(biphenylmethyl)imidazoles | Angiotensin II receptor antagonism | Not specified | Potent oral antihypertensive activity. researchgate.net |

| 2-Guanidino-benzimidazole (BS1/81) | Hypotensive activity | Not specified | Effects comparable to aminophylline. nih.gov |

| 2-Phenyl substituted benzimidazoles | Angiotensin II receptor antagonism | Tail cuff method (NIBP) | Showed antihypertensive activity with Losartan as a lead compound. researchgate.net |

This table summarizes findings from different studies and is for informational purposes.

Antidiabetic Activity

Recent research has highlighted the potential of this compound and its derivatives as antidiabetic agents. The therapeutic potential of these compounds is being explored through computational and synthetic chemistry approaches. rsc.org

Molecular docking studies have been instrumental in elucidating the possible mechanism of action for these compounds. Research indicates that derivatives of 1-benzyl-2-phenyl-benzimidazole can bind to the active site of the 4ll1 protein, which is implicated in diabetes management. rsc.org This binding is proposed to inactivate the protein, thereby exerting beneficial effects in the context of diabetes. rsc.org The interaction involves the formation of hydrogen bonds with crucial amino acid residues, such as glutamine 107, and Π-bonds with residues like tyrosine 72 within the protein's active site. rsc.org These computational findings suggest that these benzimidazole derivatives have the potential to be developed into oral antidiabetic drugs. rsc.org

The synthesis of these compounds has also been optimized, with green chemistry methods using phosphoric acid as a catalyst to produce 1,2-disubstituted benzimidazoles in high yields under mild conditions. rsc.org This facilitates the generation of a library of derivatives for further investigation into their antidiabetic properties. rsc.org While the benzimidazole nucleus is known for a wide range of biological activities, its application in diabetes is an area of growing interest. nih.gov

Table 3: Antidiabetic Potential of this compound Derivatives

| Study Type | Target Protein | Key Interaction | Implication |

| Molecular Docking | 4ll1 | Hydrogen bonds with Glutamine 107, Π-bonds with Tyrosine 72. rsc.org | Potential inactivation of the protein, leading to beneficial effects in diabetes treatment. rsc.org |

| Computational and Synthetic Chemistry | 4ll1 | Binding affinity to the active site. | Suggests potential as oral antidiabetic drugs. rsc.org |

This table is based on computational and molecular docking studies.

Antiparasitic and Anthelmintic Applications

The benzimidazole scaffold is a cornerstone in the development of antiparasitic and anthelmintic drugs, with well-known examples like albendazole (B1665689) and mebendazole (B1676124) used extensively in human and veterinary medicine. nih.gov The structural similarity of this compound to these established agents suggests its potential in this therapeutic area. Benzimidazole derivatives exert their antiparasitic effects through various mechanisms, including the inhibition of helminth-specific enzymes like fumarate (B1241708) reductase and interference with tubulin polymerization. rsc.orgunl.pt

Research has focused on synthesizing and evaluating new benzimidazole derivatives to combat parasitic diseases such as leishmaniasis, trypanosomiasis, and cysticercosis. rsc.orgnih.gov For instance, a derivative, 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole (BZ-TBZ), was initially explored as a broad-spectrum anthelmintic agent. rsc.org Further studies on fluorinated versions of this compound have been conducted to assess their efficacy against Taenia crassiceps, a model for cysticercosis, aiming to overcome resistance issues seen with existing drugs. rsc.org

Other studies have reported on new 1H-benzimidazole-2-yl hydrazones that exhibit potent anthelmintic activity against Trichinella spiralis larvae in vitro, with some derivatives showing higher efficacy than clinically used drugs like albendazole. unl.pt The introduction of different substituents, such as a 3-fluorophenyl group in pyrimido[1,2-a]benzimidazole (B3050247) derivatives, has led to compounds with excellent activity against Leishmania major parasites. mdpi.com These findings underscore the versatility of the benzimidazole nucleus as a platform for discovering new antiparasitic agents. nih.gov

Table 4: Antiparasitic and Anthelmintic Activity of Benzimidazole Derivatives

| Derivative Class | Target Parasite/Model | Key Findings |

| 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole (BZ-TBZ) and its derivatives | Taenia crassiceps (model for cysticercosis) | Investigated as a new alternative for treating cysticercosis. rsc.org |

| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis (in vitro) | Some derivatives showed higher larvicidal effect than albendazole. unl.pt |

| Pyrimido[1,2-a]benzimidazoles (with 3-fluorophenyl substituent) | Leishmania major | Highly active against promastigotes and amastigotes in the nanomolar range. mdpi.com |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Antifungal (e.g., Candida albicans, Aspergillus niger) | Introduction of alkyl groups at the N1 position led to positive antifungal activities. nih.gov |

This table highlights findings from various research on the antiparasitic applications of benzimidazole derivatives.

Antihistaminic Properties

Substituted benzimidazole derivatives have been recognized for their therapeutic applications as antihistaminic agents. nih.gov The benzimidazole structure is a component of several drugs used to treat allergic conditions. pharmatutor.org For example, emedastine, a second-generation antihistamine used in eye drops for allergic conjunctivitis, contains a benzimidazole nucleus and functions as an H1 receptor antagonist. pharmatutor.org

The antihistaminic activity of these compounds is attributed to their ability to block histamine (B1213489) receptors, thereby preventing the cascade of allergic symptoms. pharmatutor.org Research into novel benzimidazole derivatives has identified compounds with significant histamine antagonist activity. google.com One patent describes a series of benzimidazole derivatives that reduce histamine-induced edema in rats, demonstrating their potential as anti-inflammatory and antihistaminic agents. google.com

The diverse biological activities of the benzimidazole scaffold, including its antihistaminic properties, make it a "privileged structure" in medicinal chemistry, continually prompting research into new derivatives with enhanced therapeutic profiles. nih.gov

Table 5: Examples of Benzimidazole Derivatives with Antihistaminic Properties

| Compound/Class | Mechanism/Effect | Application/Use |

| Emedastine | H1 receptor antagonist | Allergic conjunctivitis. pharmatutor.org |

| Mizolastine | Antihistamine | Allergic conditions. pharmatutor.org |

| Clemizole | Antihistamine | Allergic conditions. pharmatutor.org |

| Astemizole | Antihistamine | Allergic conditions. pharmatutor.org |

| Patented Benzimidazole Derivatives (Formula I) | Histamine antagonist activity, reduces histamine-induced edema | Investigational. google.com |

This table provides examples of benzimidazole-containing compounds known for their antihistaminic properties.

Anti-ulcerative Properties

The benzimidazole framework is a key structural component in a major class of drugs used for treating ulcers and other acid-related gastrointestinal disorders. nih.gov Specifically, several benzimidazole derivatives function as proton pump inhibitors (PPIs). pharmatutor.org These drugs act by irreversibly blocking the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. pharmatutor.org

Prominent examples of benzimidazole-based PPIs include omeprazole, lansoprazole, and rabeprazole. pharmatutor.org These medications are widely used for the short-term treatment and symptomatic relief of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD). pharmatutor.org The development of these compounds marked a significant advancement in the management of peptic ulcer disease. pharmatutor.org

The versatility of the benzimidazole nucleus allows for structural modifications that have led to the creation of these potent anti-ulcerative agents, highlighting its importance in medicinal chemistry for addressing gastrointestinal conditions. nih.govnih.gov

Table 6: Benzimidazole-Based Proton Pump Inhibitors

| Compound Name | Class | Primary Use |

| Omeprazole | Proton Pump Inhibitor | Duodenal ulcers, gastric ulcers, GERD. pharmatutor.org |

| Lansoprazole | Proton Pump Inhibitor | Duodenal ulcers, gastric ulcers, GERD. pharmatutor.org |

| Rabeprazole | Proton Pump Inhibitor | Duodenal ulcers, gastric ulcers, GERD. pharmatutor.org |

| Pantoprazole | Proton Pump Inhibitor | Duodenal ulcers, gastric ulcers, GERD. pharmatutor.org |

This table lists common anti-ulcerative drugs that are based on the benzimidazole structure.

Mechanistic Insights and Rational Drug Design Principles

Molecular Mechanisms of Action for Diverse Bioactivities

The benzimidazole (B57391) core, being a purine-like structure, readily interacts with various biopolymers, forming a compatible system for biological action. acs.orgnih.gov This inherent characteristic allows 1-benzyl-2-phenyl-1H-benzoimidazole and its analogs to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and antihypertensive properties. biointerfaceresearch.comresearchgate.net The specific biological activities are largely influenced by the nature and position of substituents on the benzimidazole scaffold. acs.orgnih.gov

Interaction with Biopolymers and Biological Systems

The benzimidazole nucleus is a privileged substructure in drug discovery, known for its ability to interact with a variety of biological macromolecules. acs.orgnih.gov This interaction is fundamental to the therapeutic effects observed in its derivatives. For instance, the anticancer activity of some benzimidazole derivatives is attributed to their ability to interfere with DNA synthesis and induce apoptosis in cancer cells. They can suppress cancer cell overgrowth by causing cell cycle arrest at different phases, leading to abnormal DNA replication and ultimately cell death. nih.gov Furthermore, some benzimidazoles can disrupt the mitochondrial membrane potential, triggering the release of proapoptotic factors. nih.gov

In the context of antimicrobial activity, the hydrophobic nature of alkyl groups, when introduced to the benzimidazole structure, can enhance the inhibitory effects against fungi and Gram-positive bacteria. acs.org This is often attributed to improved penetration of the microbial cell membrane. nih.gov

Binding Modes and Key Residue Interactions from Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and help identify key amino acid residues involved in the interaction.

For example, docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives with dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, have provided insights into their antiproliferative mechanism. acs.orgnih.gov The docking results revealed interactions with crucial amino acids within the binding site of the DHFR-NADPH complex. acs.orgnih.gov Similarly, docking analyses of other derivatives with targets like liver alcohol dehydrogenase and antihypertensive protein hydrolase have shown binding affinities ranging from -8.3 to -10.0 kcal/mol, suggesting potential antioxidant and antihypertensive properties. biointerfaceresearch.comresearchgate.net

In the context of antibacterial activity, molecular docking studies of benzimidazole derivatives with DNA gyrase subunit B and Staphylococcus aureus tyrosyl-tRNA synthetase have been performed. researchgate.netspast.org The results indicated a strong binding affinity, supporting the observed antibacterial effects. researchgate.net For instance, certain derivatives exhibited high inhibition constants and binding energies when docked with topoisomerase II. researchgate.net

Conformational Aspects Related to Biological Activity

The three-dimensional conformation of this compound and its derivatives plays a critical role in their biological activity. The relative orientation of the substituent groups can significantly influence how the molecule fits into the binding pocket of a target protein.

The crystal structure of this compound reveals that the benzimidazole group is nearly perpendicular to the plane of the benzyl (B1604629) group, with a dihedral angle of approximately 88.9°. nih.govnih.gov The imidazole (B134444) ring itself is almost coplanar with the fused benzene (B151609) ring. nih.gov This specific conformation can be crucial for its interaction with biological targets.

While the term "butterfly-like" conformation is more commonly associated with certain non-nucleoside reverse transcriptase inhibitors (NNRTIs), the general principle of conformational flexibility and its impact on activity is relevant. The ability of the benzimidazole scaffold to adopt specific spatial arrangements is key to its diverse bioactivities.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in rational drug design, helping to identify the essential structural features of a molecule required for its biological activity. This knowledge is then used to guide the synthesis of more potent and selective lead compounds.

Identification of Essential Structural Features for Desired Biological Activity

For benzimidazole derivatives, several key structural features have been identified as being important for their pharmacological effects. nih.gov These often include:

A planar benzimidazole moiety. nih.gov

An aromatic ring with various substituents at the C-2 position. nih.gov

Different substituent groups at the N-1 position. nih.gov

The benzyl group at the N-1 position and the phenyl group at the C-2 position in this compound are significant contributors to its biological profile. Pharmacophore mapping can help to precisely define the spatial arrangement of these and other features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are critical for binding to a specific target. semanticscholar.org

Role of Planarity and Substitution Patterns

The planarity of the benzimidazole nucleus is a significant factor influencing its interaction with biopolymers. acs.orgnih.gov Substitutions at the N-1 and C-2 positions are particularly important in modulating the biological properties of these compounds. acs.orgnih.gov

The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its binding affinity and selectivity for a given target. For instance, introducing electron-withdrawing groups can enhance antimicrobial or anticancer activity by altering the electron density of the molecule. Similarly, the length and nature of alkyl chains at the N-1 position can influence lipophilicity and, consequently, membrane permeability and biological activity. acs.orgnih.gov Studies have shown that increasing the length of the alkyl chain can lead to enhanced anticancer and antifungal activities. nih.gov

The substitution pattern on the C-2 phenyl ring also plays a crucial role. For example, a p-methoxy substituent on the 2-phenyl ring has been shown to have a positive effect on the antiproliferative activity of certain derivatives. nih.gov

Influence of Lipophilicity on Membrane Penetration and Efficacy

The lipophilicity of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, governing its ability to traverse biological membranes and reach its target site. In the context of this compound derivatives, lipophilicity plays a pivotal role in their efficacy.

Preliminary studies have indicated that the inherent lipophilicity of this compound contributes to favorable pharmacokinetic properties for oral administration, enhancing its membrane permeability, which is crucial for effective drug delivery and bioavailability. Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has further substantiated the importance of this physicochemical parameter. nih.gov

A clear structure-activity relationship has been observed where the introduction of hydrophobic moieties, such as pentyl and heptyl substitutions at the N-1 position, leads to the most effective anticancer activities. nih.gov This enhancement is attributed to the strong lipophilic nature of the molecules, which correlates with improved membrane permeation through transmembrane diffusion. nih.gov The strategic modification of the this compound scaffold to modulate lipophilicity is, therefore, a key strategy in optimizing the biological activity of this class of compounds. For instance, while electron-donating groups like methoxy (B1213986) can enhance solubility, they may concurrently reduce membrane permeability.

Table 1: Impact of Substituents on the Properties of Benzimidazole Derivatives

| Compound | N1 Substituent | C2 Substituent | Key Properties/Effects |

| This compound | Benzyl | Phenyl | High aromaticity; moderate solubility |

| 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole | Benzyl | 4-Methoxyphenyl | Enhanced solubility (polar OCH3 group) |

| 2-(2-Thienyl)-1H-benzimidazole | H | Thienyl | Improved π-π stacking (thiophene ring) |

| 1-Methyl-2-(methylthio)-1H-benzimidazole | Methyl | Methylthio | Increased lipophilicity (S atom) |

| 2-(4-Hydroxy-phenyl)-1H-benzimidazole | H | 4-Hydroxyphenyl | Hydrogen-bonding capability |

Computational Drug Design Approaches

Computational methods have become indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. The integration of Density Functional Theory (DFT) and molecular docking has proven particularly valuable in elucidating the structure-activity relationships of this compound derivatives.

Integration of DFT and Molecular Docking in Compound Design

The synergistic use of DFT and molecular docking provides a powerful platform for designing novel this compound-based therapeutic agents. DFT calculations are employed to determine the optimized geometry, electronic structure, and reactivity indices of the molecules. researchgate.netnih.govresearchgate.netmdpi.comrsc.orgnih.govnih.gov For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have utilized DFT at the B3LYP/6-31G** level of theory to model the compounds and carry out equilibrium optimization. researchgate.net These calculations help in understanding the electron-donating or accepting power of different derivatives, which is crucial for their interaction with biological targets. researchgate.net

Molecular docking simulations, on the other hand, predict the binding affinity and orientation of these compounds within the active site of a target protein. researchgate.netnih.govnih.gov In one study, docking analysis of six 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and antihypertensive protein hydrolase revealed binding affinities ranging from -8.3 to -10.0 kcal/mol, suggesting potential antioxidant and antihypertensive properties. researchgate.net Similarly, molecular docking has been used to investigate the anti-diabetic potential of these compounds by studying their binding to the active site of the 4ll1 protein. rsc.org These computational approaches not only help in predicting the biological activity but also guide the synthesis of more potent and selective analogues. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of this compound Derivatives researchgate.net

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| A1-A6 | APO-liver alcohol dehydrogenase inhibitor | 5ADH | -8.3 to -9.0 |

| A1-A6 | Antihypertensive protein hydrolase inhibitor | 4XX3 | -9.2 to -10.0 |

Strategies for Designing Multifunctional Agents

The benzimidazole scaffold is recognized for its ability to interact with multiple biological targets, making it an excellent starting point for the design of multifunctional agents. nih.govnih.gov This is particularly relevant for complex diseases that involve multiple pathological pathways. A key strategy involves the strategic substitution at the N-1, C-2, and C-6 positions of the benzimidazole ring system. nih.gov

Research has focused on developing N,2,6-trisubstituted 1H-benzimidazole derivatives as dual antimicrobial and anticancer agents. nih.gov This approach is advantageous as cancer patients often have compromised immune systems and are at a higher risk of infections. nih.gov The design of these multifunctional compounds leverages the known pharmacophores for different activities. For example, the N-1 benzyl group is a feature found in the antihistamine clemizole, highlighting its importance for biological activity. nih.gov

Another strategy involves the development of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives with combined antiproliferative, antifungal, and antibacterial properties. nih.gov By modifying the aliphatic chain length at the N-1 position and the substituents on the C-2 phenyl ring, researchers can fine-tune the compound's activity spectrum. nih.gov For instance, compound 2g from a synthesized series, featuring a heptyl group at N-1 and a p-methoxy substituent on the 2-phenyl ring, demonstrated potent antiproliferative activity against the MDA-MB-231 cell line and significant antibacterial activity. nih.gov These studies underscore the versatility of the this compound scaffold in the rational design of multifunctional therapeutic agents.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatizations for Enhanced Potency and Selectivity

The biological properties of the 1-benzyl-2-phenyl-1H-benzoimidazole scaffold are significantly influenced by substituents at various positions, particularly the N-1 and C-2 positions. acs.orgnih.gov Future research will focus on synthesizing novel derivatives to improve potency and selectivity for specific biological targets. The planarity of the benzimidazole (B57391) nucleus, coupled with targeted substitutions on the phenyl rings and modifications of the N-1 benzyl (B1604629) group, provides a rich chemical space for exploration. nih.gov

Advanced in vivo Models for Efficacy and Safety Evaluation

While in silico and in vitro studies provide valuable initial data, the translation of promising this compound derivatives into clinical candidates necessitates rigorous evaluation in advanced in vivo models. These models are crucial for assessing not only the efficacy of the compounds against specific diseases but also their safety profiles. Future research will involve the use of sophisticated animal models that more accurately mimic human diseases.

For potential anticancer applications, this includes xenograft and patient-derived xenograft (PDX) models to evaluate the compound's effect on tumor growth and metastasis. In the context of infectious diseases, relevant animal models of bacterial or fungal infections will be essential to determine the in vivo efficacy of new derivatives. These studies will provide critical information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, guiding further optimization and development.

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

A significant challenge in the development of new antimicrobial and anticancer agents is the emergence of drug resistance. For benzimidazole-based compounds, resistance can arise from various mechanisms, including mutations in the target protein. For example, in fungi, resistance to benzimidazole fungicides has been linked to point mutations in the β-tubulin gene, which is the primary target of these compounds. apsnet.org

Future research will need to proactively investigate potential resistance mechanisms to this compound derivatives. This will involve generating resistant cell lines or strains in the laboratory and using genomic and proteomic approaches to identify the molecular changes responsible for resistance. Understanding these mechanisms will enable the rational design of next-generation derivatives that can circumvent resistance, for instance, by having a modified binding mode or by inhibiting a different target. Combination therapies, where the benzimidazole derivative is co-administered with another agent that targets a different pathway, will also be an important strategy to explore.

Application of Artificial Intelligence and Machine Learning in Benzimidazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense promise for the development of this compound derivatives. premierscience.comijettjournal.orgmednexus.org AI and ML algorithms can analyze vast datasets to predict the biological activities, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising candidates and reducing the need for extensive and costly experimental screening. premierscience.comnih.govjsr.org

Specifically, quantitative structure-activity relationship (QSAR) models can be developed using ML to correlate the structural features of benzimidazole derivatives with their biological activities. nih.gov This allows for the in silico design of new molecules with enhanced potency and selectivity. nih.gov Generative AI models can even propose entirely new chemical structures with desired properties. ijettjournal.org Furthermore, AI can be employed to analyze complex biological data from high-throughput screening and 'omics' studies, helping to elucidate the mechanism of action of these compounds and identify potential new therapeutic targets. premierscience.comnih.gov

Development of this compound as a Platform for Material Science and Sensor Applications

Beyond its therapeutic potential, the unique photophysical properties of the benzimidazole scaffold make it an attractive platform for applications in material science and chemical sensing. jchr.orgmdpi.com Benzimidazole derivatives can exhibit fluorescence and their emission properties can be modulated by their chemical environment, making them suitable for the development of fluorescent probes and sensors. jchr.orgmdpi.com

Future research will explore the potential of this compound and its derivatives as components of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent sensors for the detection of specific ions or molecules. jchr.orgbiointerfaceresearch.com For example, functionalizing the core structure with specific recognition moieties could lead to highly selective sensors for environmental monitoring or medical diagnostics. mdpi.comjchr.org The synthesis of fluorinated derivatives, such as 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole, has already shown promise in sensor applications. jchr.orgjchr.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-2-phenyl-1H-benzoimidazole, and how are purity and structural integrity validated?

- Methodological Answer : The compound is typically synthesized via one-pot, solvent-free methods using trifluoroacetic acid as a catalyst, as demonstrated in analogous benzimidazole derivatives . Key steps include condensation of o-phenylenediamine with substituted aldehydes under reflux conditions. Post-synthesis, purity is validated via melting point determination, thin-layer chromatography (TLC), and spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. How are spectroscopic and computational methods employed to characterize this compound derivatives?

- Methodological Answer :

- Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while -NMR confirms carbon frameworks. IR spectra detect functional groups like C=N stretches (~1600 cm) .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties, ensuring structural stability and alignment with experimental data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted pharmacological activity?

- Methodological Answer :

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -Cl, -NO) at specific positions enhances antimicrobial or anticancer activity by altering electron density and binding affinity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., EGFR kinase), prioritizing derivatives with high binding scores for synthesis .

- Pharmacophore Mapping : Overlay active derivatives to identify critical moieties (e.g., benzyl groups) contributing to activity .

Q. How can researchers resolve contradictions in reported pharmacological data for benzimidazole derivatives?

- Methodological Answer :

- Comparative Assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) across cell lines to minimize variability .

- Data Normalization : Account for differences in experimental conditions (e.g., solvent polarity, incubation time) that may skew IC values .

- Mechanistic Studies : Pair in vitro activity with in silico ADMET analysis to distinguish direct target engagement from nonspecific effects .

Q. What crystallographic refinement strategies are optimal for resolving the structure of this compound?

- Methodological Answer :

- Software : SHELXL (v.2018) refines small-molecule structures using high-resolution X-ray data. Key parameters include anisotropic displacement parameters for non-H atoms and twin refinement for challenging datasets .

- Validation : Check R-factors (R < 5%), residual electron density maps, and CCDC deposition to ensure structural accuracy .

Q. What mechanistic insights explain the formation of this compound as a byproduct in catalytic reactions?

- Methodological Answer :

- Pathway Analysis : The compound may form via competitive pathways, such as benzylation of imidazole intermediates, as shown in Scheme 1 of oxidation studies .

- Analytical Tools : Use GC-MS or HPLC to monitor reaction intermediates and optimize conditions (e.g., temperature, catalyst loading) to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。